molecular formula C8H17I B1593957 2-Iodooctane CAS No. 557-36-8

2-Iodooctane

Cat. No. B1593957
CAS RN: 557-36-8
M. Wt: 240.12 g/mol
InChI Key: XFLOGTUFKZCFTK-UHFFFAOYSA-N
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Description

2-Iodooctane is a chemical compound that belongs to the family of organic compounds known as halogenated hydrocarbons. It is a clear, colorless liquid with a molecular formula of C8H17I and a molecular weight of 248.13 g/mol. 2-Iodooctane is widely used in scientific research applications due to its unique properties and ability to react with other compounds.

Scientific Research Applications

Organic Photovoltaic Cells

  • Photostability Improvement : The presence of residual solvent additives like Diiodooctane (DIO) in the processing of high-performance organic photovoltaic (OPV) active layers has been shown to decrease the photostability of the active layer. Removal of residual DIO from the active layers, such as those containing the polymer PTB7-Th and PC71BM, significantly improves their photostability. This is achieved by treatments like high vacuum or high-temperature thermal anneals, which directly impact the longevity and efficiency of OPV cells (Tremolet de Villers et al., 2016).

Catalytic Processes

  • Catalysis in Heck Reactions : The use of ionic liquids coordinated with palladium complexes, derived from compounds similar to 2-Iodooctane, has been identified as a highly efficient and recyclable catalyst for Heck reactions. These catalytic systems demonstrate good recyclability, making them valuable for synthetic chemistry applications (Xiao et al., 2004).

Photodegradation and Photochemistry

  • Effect on Photodegradation : The photochemistry of racemic and resolved 2-Iodooctane has been studied in various solvents to understand its behavior under light exposure. The findings suggest that the reaction pathways and products can vary significantly depending on the solvent used, highlighting the complexity of photochemical processes involving iodinated compounds (Gao et al., 2002).

Chemical Synthesis and Modification

  • Electrochemical Reactions : The catalytic reductions of alkyl halides like 1-Iodooctane by nickel(I) salen complexes have been explored, showing that such systems can undergo transformations leading to the incorporation of alkyl groups into the nickel salen. This research provides insights into the mechanisms of electrochemical reactions involving iodinated compounds (Goken et al., 2006).

properties

IUPAC Name

2-iodooctane
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InChI

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLOGTUFKZCFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870613
Record name Octane, 2-iodo-
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Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Oily liquid; Discolored by light; [Merck Index] Yellow to brown liquid; [Alfa Aesar MSDS]
Record name sec-Octyl iodide
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Vapor Pressure

1.37 [mmHg]
Record name sec-Octyl iodide
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Product Name

2-Iodooctane

CAS RN

557-36-8
Record name 2-Iodooctane
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Record name sec-Octyl iodide
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Record name Octane, 2-iodo-
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Record name Octane, 2-iodo-
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Record name 2-iodooctane
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Record name 2-IODOOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
F Gao, D Boyles, R Sullivan, RN Compton… - The Journal of …, 2002 - ACS Publications
… The molecule chosen for this investigation was 2-iodooctane. It is easily prepared in racemic and optically active form. Its chirooptical properties and thus g A are easily measured by UV …
Number of citations: 22 pubs.acs.org
MS Mbarak, DG Peters - The Journal of Organic Chemistry, 1982 - ACS Publications
… indicating that reduction of 2-iodooctane proceeds via the sec-… to those derived from 2-iodooctane under similar conditions. … always involved complete reduction of either 2-iodooctane or …
Number of citations: 41 pubs.acs.org
NC Murphy, RN Compton… - Progress in Reaction …, 2010 - journals.sagepub.com
… 2-iodooctane in AN and AN/water at room temperature. The results of the photolysis of racemic 2-iodooctane … our prior published results on 2iodooctane. Reactions were examined in …
Number of citations: 1 journals.sagepub.com
FM Beringer, HS Schultz - Journal of the American Chemical …, 1955 - ACS Publications
… A necessary foundation for the present work, it was found that the infrared spectra of the 2-iodooctane prepared as above and by Berlakand Gerrard’s procedure11 (using white …
Number of citations: 47 pubs.acs.org
LM Jackman, BC Lange - The Journal of Organic Chemistry, 1983 - ACS Publications
… These products are partially racemized, but this appears to be due to concomitant racemization of 2-iodooctane by iodide rather than a significant substitution pathway involving …
Number of citations: 17 pubs.acs.org
MS Mbarak - 1982 - search.proquest.com
… Cyclic voltammograms for 2-iodooctane at glassy carbon exhibit two irreversible waves. Large-scale electrolyses at reticulated vitreous carbon indicate that 2-iodooctane undergoes …
Number of citations: 2 search.proquest.com
F Gao, RN Compton, RM Pagni - Chemical communications, 2003 - pubs.rsc.org
… We report here that, when 2-iodooctane (1a–d) in methanol is photolyzed with the fourth harmonic of a Nd-YAG laser at 266 nm, all of the features observed with a lamp disappear …
Number of citations: 7 pubs.rsc.org
RL Letsinger - Journal of the American Chemical Society, 1950 - ACS Publications
… tional relationships are such that either predominate inversion or retention must be assumed for both the interchange and carbonation reactions s-Butyllithium and 2-iodooctane in …
Number of citations: 126 pubs.acs.org
JA Cleary, MS Mubarak, KL Vieira… - … chemistry and interfacial …, 1986 - Elsevier
… At a scan rate of 100 mV ss’, a single irreversible cathodic wave with a peak potential of -1.41 V is observed for 1-iododecane, whereas 2-iodooctane exhibits a pair of well separated …
Number of citations: 168 www.sciencedirect.com
TL Macdonald, N Narasimhan - The Journal of Organic Chemistry, 1985 - ACS Publications
… Studies by Wiberg4 and others8-10 have demonstrated that the reactions of optically active 2-iodooctane with excess chlorine and bromine, which proceed via the hypervalent dihalide …
Number of citations: 23 pubs.acs.org

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